molecular formula C10H11BF4O3 B1284292 (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid CAS No. 871126-19-1

(4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid

Cat. No. B1284292
M. Wt: 266 g/mol
InChI Key: DXYUAQQPCWNJQX-UHFFFAOYSA-N
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Description

Boronic acids are a class of compounds known for their versatility in organic synthesis and materials science. They are particularly useful as building blocks for creating complex molecular structures due to their ability to form reversible covalent bonds with various substrates. While the provided papers do not specifically discuss (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid, they do provide insight into the general behavior and applications of boronic acids, which can be extrapolated to understand the potential characteristics and uses of the compound .

Synthesis Analysis

The synthesis of boronic acids typically involves organometallic intermediates or direct borylation of aromatic compounds. Although the papers provided do not detail the synthesis of (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid, they do mention the use of boronic acids as intermediates in various reactions, such as the dehydrative amidation catalyzed by 2,4-bis(trifluoromethyl)phenylboronic acid . This suggests that similar synthetic strategies could be employed for the synthesis of the compound , with appropriate modifications to introduce the butoxy and tetrafluorophenyl groups.

Molecular Structure Analysis

Boronic acids are characterized by their trivalent boron center, which can form stable complexes with diols and amines. The presence of fluorine atoms in the phenyl ring, as seen in tris(pentafluorophenyl)borane, can significantly influence the electronic properties of the boron center, potentially enhancing its Lewis acidity . This implies that the tetrafluorophenyl group in (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid could similarly affect its reactivity and binding characteristics.

Chemical Reactions Analysis

Boronic acids participate in a variety of chemical reactions, including Suzuki-Miyaura cross-coupling, condensation to form cyclic structures, and as catalysts in organic transformations . The ortho-substituent on boronic acids has been shown to play a crucial role in catalytic activity by influencing the coordination of reactants to the boron atom . Therefore, the specific substituents on the phenyl ring of (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid would be expected to modulate its reactivity in a predictable manner.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids, such as solubility, melting point, and stability, are influenced by their substituents. For example, the introduction of electron-withdrawing fluorine atoms can increase the acidity and stability of the boronic acid . Additionally, the presence of a butoxy group could affect the compound's solubility in organic solvents. While the papers do not provide specific data on (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid, these general trends in boronic acid chemistry can provide a basis for predicting its properties.

Scientific Research Applications

  • Catalysis and Reaction Activation :

    • Tris(pentafluorophenyl)borane, a related boron Lewis acid, is utilized in catalytic hydrometallation reactions, alkylations, and catalyzed aldol-type reactions, demonstrating the potential for similar uses of (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid in organic and organometallic chemistry (Erker, 2005).
  • Medical Imaging and Radiotherapy :

    • Boronic acid adducts of radioactive isotopes of rhenium dioxime complexes, which are structurally related to (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid, are useful for labeling biologically active compounds in radiotherapy (Francesconi & Treher, 1990).
  • Sensing Applications :

    • Boronic acid sensors are developed for detecting carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide, which indicates potential applications of (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid in the creation of similar sensors (Huang et al., 2012).
  • Electronics and Photonics :

    • The unique properties of boron in stabilizing chelate ligands and enhancing π-conjugation in four-coordinate boron(III) complexes highlight potential applications in luminescent materials for organic electronics and photonics (Sadu et al., 2017).
  • Biomedical Applications :

    • Boronic acid-containing polymers, similar in functional groups to (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid, are used in treatments for HIV, obesity, diabetes, and cancer. Their reactivity and responsive nature make them valuable in biomedical applications (Cambre & Sumerlin, 2011).
  • Electrochemical Borylation :

    • The electrochemical borylation of carboxylic acids to boronic acids demonstrates a pathway for synthesizing boronic acid derivatives, which could include (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid (Barton et al., 2021).

Safety And Hazards

“(4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It may also cause long-lasting harmful effects to aquatic life .

properties

IUPAC Name

(4-butoxy-2,3,5,6-tetrafluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BF4O3/c1-2-3-4-18-10-8(14)6(12)5(11(16)17)7(13)9(10)15/h16-17H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYUAQQPCWNJQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C(=C1F)F)OCCCC)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BF4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584708
Record name (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid

CAS RN

871126-19-1
Record name (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Butoxy-2,3,5,6-tetrafluorophenylboronic acid
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